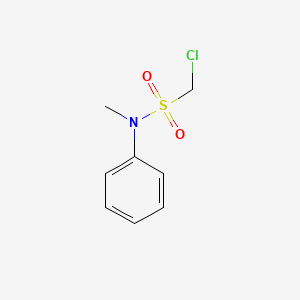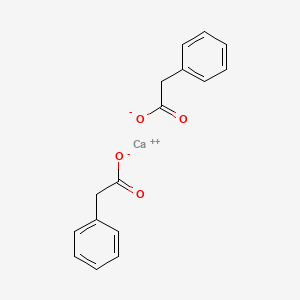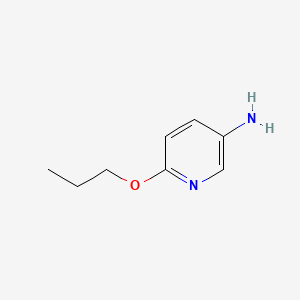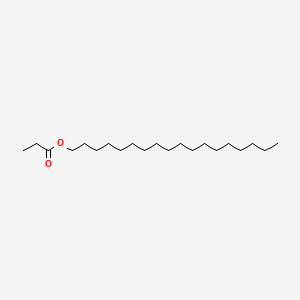
Octadecyl propionate
説明
Octadecyl propionate, also known as Octadecyl propanoate, is a chemical compound with the molecular formula C21H42O2 . It is a propionate-based phenolic antioxidant .
Synthesis Analysis
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (ODHP) was extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429 . The compound was then formulated into a nanosponge hydrogel for potential use in controlling skin fungal ailments .Molecular Structure Analysis
The molecular formula of this compound is C21H42O2. It has an average mass of 326.557 Da and a mono-isotopic mass of 326.318481 Da .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 366.8±5.0 °C at 760 mmHg, and a flash point of 175.0±7.5 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 19 freely rotating bonds .科学的研究の応用
Environmental Impact Assessment
Octadecyl propionate, specifically Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, has been assessed for its environmental impact, particularly in relation to soil, groundwater, and surface water. This antioxidant's environmental and toxicological concerns are considered low due to its low hazard to both the environment and humans (Herrchen, Kördel, & Klein, 1997).
Safety in Food Contact Applications
The safety of this compound in food contact applications has been rigorously evaluated. A comprehensive analysis by the US Food and Drug Administration (USFDA) established an adequate margin of safety for its use in this context (Neal-Kluever, Bailey, & Hatwell, 2015).
Workplace Exposure and Toxicity
This compound's toxicity and exposure limits in the workplace have been studied, with a focus on liver effects in rats and dogs. The substance has been evaluated for maximum concentration limits at workplaces, considering all toxicity endpoints (Hartwig & Arand, 2016).
Herbicidal Applications
This compound has shown relevance in herbicidal applications. A study on dichlorprop-based herbicidal ionic liquids incorporating octadecyl groups demonstrated notable herbicidal efficacy against various plants, indicating its potential use in agricultural practices (Niemczak et al., 2019).
Migration Studies in Food Packaging
This compound's migration from low-density polyethylene into various food matrices was studied, providing essential insights for food packaging safety. The study highlighted the increased migration with fat content and storage temperature (Beldì, Pastorelli, Franchini, & Simoneau, 2012).
Pharmaceutical and Biochemical Applications
This compound has been investigated for its role in various pharmaceutical and biochemical applications, such as the preparation of lipases on hydrophobic supports, showcasing its utility in enhancing enzyme activities and stability (Palomo et al., 2002).
Environmental Fate in Polymer Additives
The environmental fate and degradation of this compound, as a polymer additive, were studied, providing insights into its behavior in different environmental matrices, such as soil and compost (Fischer, Norman, & Freitag, 1999).
作用機序
Target of Action
Octadecyl propionate, also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a hindered phenolic antioxidant . It is commonly used as a polymer stabilizer . The primary targets of this compound are polymers, particularly polyethylenes and polypropylene .
Mode of Action
The compound acts as an antioxidant, protecting the polymers from oxidative degradation . It does this by reacting with and neutralizing free radicals, which are highly reactive molecules that can cause damage to the polymer structure .
Biochemical Pathways
It is known that antioxidants like this compound work by interrupting the oxidative chain reactions that lead to polymer degradation . By neutralizing free radicals, they prevent these radicals from reacting with and damaging the polymer molecules .
Pharmacokinetics
It is known that the compound is significantly less volatile than simpler phenolic antioxidants .
Result of Action
The primary result of this compound’s action is the stabilization of polymers, particularly polyethylenes and polypropylene . By acting as an antioxidant, it protects these materials from oxidative degradation, thereby extending their lifespan and improving their performance .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its antioxidant performance can be affected by the presence of other substances in the polymer matrix . Additionally, its stability and effectiveness can be influenced by the processing conditions of the polymer, such as the temperature and pressure .
生化学分析
Biochemical Properties
Octadecyl propionate has been found to interact with various enzymes and proteins. It has been extracted from the culture broth of soil isolate Alcaligenes faecalis MT332429 and showed a promising antimycotic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has good stability, and its long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High antifungal activity has been evidenced by measurement of various biochemical parameters and histopathological examination .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
octadecyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h3-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCAJNHPVBVDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10335835 | |
| Record name | Propanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52663-48-6 | |
| Record name | Propanoic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10335835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


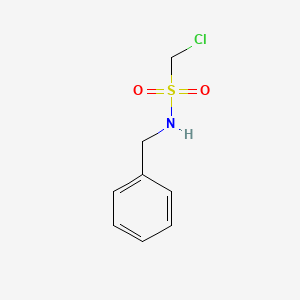

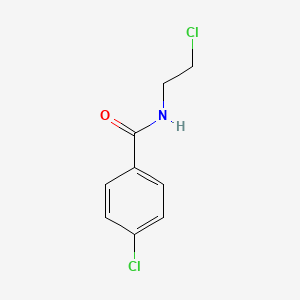
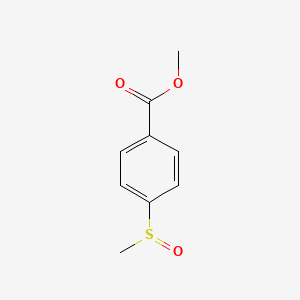

![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)
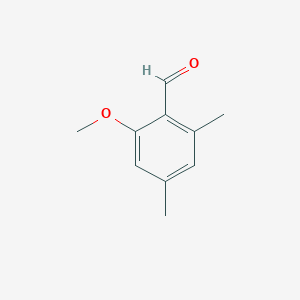

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)


